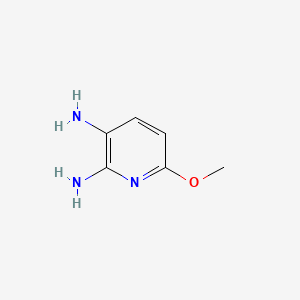

2,3-Diamino-6-methoxypyridine

Description

UV-Vis Spectroscopy

While specific UV-Vis data for this compound is unavailable in the provided sources, pyridine derivatives typically exhibit absorption bands in the ultraviolet region due to π→π* transitions. The presence of electron-donating amino and methoxy groups may red-shift absorption maxima compared to unsubstituted pyridine. For example, similar pyridine derivatives with amino substituents often show λₘₐₓ values between 250–300 nm.

FTIR Spectroscopy

FTIR spectra of analogous compounds (e.g., 2,6-diaminopurine) reveal characteristic peaks for N-H stretching (3300–3500 cm⁻¹), C=N/C-C aromatic vibrations (1600–1500 cm⁻¹), and O-CH₃ vibrations (2800–2900 cm⁻¹). For this compound, expected peaks include:

- Broad N-H stretches from amino groups (~3300–3400 cm⁻¹).

- Aromatic C=N/C-C vibrations (~1580–1620 cm⁻¹).

- Methoxy C-O stretching (~1250–1300 cm⁻¹).

NMR Spectroscopy

1H NMR data for related compounds (e.g., 2-amino-6-methoxypyridine derivatives) indicate aromatic proton signals in the δ 6.0–8.0 ppm range. For this compound:

- Aromatic protons : Split into multiplets due to adjacent substituents (δ 6.2–7.8 ppm).

- Amino protons : Broad singlets (δ 2.5–4.0 ppm) due to NH₂ groups.

- Methoxy protons : Singlet at δ 3.8–3.9 ppm.

Table 2: Expected NMR Shifts

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-4, H-5) | 6.0–7.8 | m (multiplet) |

| NH₂ (H-2, H-3) | 2.5–4.0 | br (broad) |

| OCH₃ | 3.8–3.9 | s (singlet) |

Thermodynamic Stability and Conformational Analysis

Oxidation Sensitivity

This compound is highly susceptible to oxidation, particularly in the presence of air or oxidizing agents. This instability is attributed to the electron-rich aromatic system and reactive amino groups. The compound is often stored under inert atmospheres to prevent degradation.

Melting Point and Phase Behavior

The melting point of the free base form is reported as 168–170°C, while the dihydrochloride salt exhibits a higher melting point (211–213°C). The free base’s lower melting point suggests weaker intermolecular interactions compared to the salt form, which benefits from ionic bonding.

Conformational Analysis

The cis-arranged amino groups at positions 2 and 3 favor intramolecular hydrogen bonding, stabilizing a planar conformation. The methoxy group’s electron-donating nature enhances resonance stabilization of the pyridine ring. Computational studies for analogous compounds predict minimal torsional strain due to the substituent arrangement.

Solubility Profile and Phase Behavior

Solubility in Common Solvents

The compound exhibits moderate solubility in polar aprotic solvents and limited solubility in nonpolar solvents. Key solubility characteristics include:

- Water : Soluble in aqueous media, forming clear solutions.

- Ethanol : Miscible, with dissolution facilitated by H-bonding interactions.

- Chloroform : Limited solubility due to nonpolar solvent characteristics.

The dihydrochloride salt form (C₆H₁₁Cl₂N₃O) demonstrates enhanced solubility in water and alcohol, attributed to ionic dissociation.

Table 3: Solubility in Selected Solvents

| Solvent | Solubility Profile |

|---|---|

| Water | Soluble (free base and dihydrochloride) |

| Ethanol | Miscible |

| Chloroform | Sparingly soluble |

| Hydrochloric Acid | Highly soluble (dihydrochloride form) |

Phase Behavior

The free base crystallizes as a gray or brownish powder, while the dihydrochloride salt forms white to beige crystals. The melting point of the dihydrochloride (211–213°C) indicates strong lattice stabilization via ionic interactions.

Propriétés

IUPAC Name |

6-methoxypyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPOCTWSRWLQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388570 | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-38-4 | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28020-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diamino-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINO-6-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGV76K138F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

- Process : 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

- Conditions : After nitration, the reaction mixture is cooled and poured into ice water to precipitate the product.

- Outcome : 2,6-Dichloro-3-nitropyridine is isolated by filtration.

This step is well-documented and forms the foundational nitro-substituted intermediate for further transformations.

Ammonolysis of 2,6-Dichloro-3-nitropyridine to 2-Amino-6-chloro-3-nitropyridine

- Process : The dichloro-nitropyridine undergoes ammonolysis by treatment with aqueous ammonia in methanol.

- Conditions : Reaction temperature is maintained at 35°-40° C for approximately 2 hours.

- Isolation : The product is filtered and washed with methanol.

- Yield and Purity : Approximately 56.45% yield with HPLC purity of 99.3%; melting point 192°-195° C.

This step introduces the amino group selectively at the 2-position while retaining the chlorine at the 6-position.

Methoxylation of 2-Amino-6-chloro-3-nitropyridine to 2-Amino-3-nitro-6-methoxypyridine

- Process : Sodium methoxide in methanol is used to replace the 6-chloro substituent with a methoxy group.

- Conditions : Reaction temperature is controlled between 25°-30° C for 4-5 hours; molar ratio of sodium methoxide to substrate is about 1.05:1.

- Quenching : Reaction mixture is quenched with water at 25°-30° C.

- Isolation : Product is obtained by filtration.

- Yield and Purity : 86.5% yield with 99.0% HPLC purity; melting point 167°-169° C.

This step efficiently introduces the methoxy group, a key functional group in the target molecule.

Reduction of 2-Amino-3-nitro-6-methoxypyridine to 2,3-Diamino-6-methoxypyridine Dihydrochloride

- Process : Metallic reduction using stannous chloride dihydrate in concentrated hydrochloric acid.

- Conditions : Reaction temperature maintained at 35°-40° C for 5-6 hours.

- Workup : After reaction completion, mixture is cooled, filtered to isolate the dihydrochloride salt.

- Yield and Purity : 86.4% yield; melting point 211°-213° C; HPLC purity 99.0%.

Alternative reducing agents include iron, tin, zinc, and their chlorides, but stannous chloride dihydrate in acidic medium is preferred for optimal yield and purity.

Neutralization of this compound Dihydrochloride to Free Base

- Process : The dihydrochloride salt is suspended in water and neutralized with aqueous ammonia or other bases.

- Conditions : pH adjusted to 7.0-8.0 (preferably 7.5) at 10°-30° C (preferably 15° C).

- Isolation : The free base precipitates and is isolated by filtration.

- Yield and Purity : Approximately 92% yield with HPLC purity of 99.01%.

This step affords the pure this compound compound suitable for further applications.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Nitration: H2SO4 + HNO3, cooling, ice water | 2,6-Dichloro-3-nitropyridine | Not specified | Not specified | Foundational nitration step |

| 2 | 2,6-Dichloro-3-nitropyridine | Aqueous ammonia in methanol, 35°-40° C, 2 hrs | 2-Amino-6-chloro-3-nitropyridine | 56.45 | 99.3 | Ammonolysis introduces amino group |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide in methanol, 25°-30° C, 4-5 hrs | 2-Amino-3-nitro-6-methoxypyridine | 86.5 | 99.0 | Methoxylation replaces chlorine with methoxy |

| 4 | 2-Amino-3-nitro-6-methoxypyridine | Stannous chloride dihydrate, conc. HCl, 35°-40° C, 5-6 hrs | This compound dihydrochloride | 86.4 | 99.0 | Reduction step to diamino derivative |

| 5 | This compound dihydrochloride | Neutralization with aqueous ammonia, pH 7-8, 15° C | This compound (free base) | 92.0 | 99.01 | Isolation of free base by filtration |

- The described process avoids costly and hazardous raw materials by employing commercially viable reagents such as sodium methoxide and stannous chloride dihydrate.

- The use of aqueous acidic medium and controlled temperature during reduction enhances yield and purity.

- Neutralization in polar solvents like water with mild bases ensures efficient precipitation of the free base.

- The stepwise approach allows for purification at each stage, ensuring high overall purity (>99% by HPLC).

- Alternative hydrogenation methods using palladium on carbon catalysts were found unsuitable for this compound, underscoring the importance of metallic reductions with tin or iron salts.

The preparation of this compound involves a well-defined synthetic route starting from 2,6-dichloropyridine through nitration, ammonolysis, methoxylation, and reduction steps. The optimized process employing stannous chloride dihydrate reduction and subsequent neutralization in polar solvents provides a commercially viable, high-yield, and high-purity product. This method is supported by detailed experimental conditions and analytical data, making it authoritative and suitable for industrial application.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Diamino-6-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Drug Synthesis: DAMP is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its properties enhance drug efficacy and specificity, making it valuable in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

- Anti-cancer Agents: Research indicates that derivatives of DAMP exhibit potential anti-cancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells via mitochondrial pathways.

Case Study:

- A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel DAMP derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

Agricultural Chemicals

Key Applications:

- Herbicides and Fungicides: DAMP is utilized in formulating agrochemicals aimed at improving crop yields while minimizing environmental impact. Its role in developing effective herbicides and fungicides has been highlighted in agricultural research .

Data Table: Herbicidal Efficacy of DAMP Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| DAMP-derived Herbicide A | Weeds | 85 | |

| DAMP-derived Fungicide B | Fungal Pathogens | 90 |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: Researchers employ DAMP in biochemical assays to study enzyme inhibition and metabolic pathways. This aids in understanding complex biological processes and developing therapeutic strategies .

Case Study:

- A publication in Biochemistry explored how DAMP interacts with specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications .

Material Science

Key Applications:

- Advanced Materials Development: DAMP is being investigated for its potential in creating advanced materials, such as polymers and coatings that exhibit improved durability and resistance to environmental factors. This application is particularly relevant in industries focused on sustainable materials .

Data Table: Properties of Materials Derived from DAMP

Mécanisme D'action

The mechanism of action of 2,3-diamino-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake .

Comparaison Avec Des Composés Similaires

Key Observations :

- Methoxy vs. Halogen Groups: The methoxy group in this compound improves lipid solubility compared to halogenated derivatives like 6-iodo-2,3-dimethoxypyridine, which may favor photostability in industrial applications .

Physicochemical Properties

- Solubility: The methoxy group in this compound increases hydrophobicity compared to fully hydrophilic analogs like 4,5-diamino-6-hydroxypyrimidine .

- Thermal Stability: With a boiling point of 258.6°C, this compound exhibits higher thermal stability than 2,3-diaminofluorobenzene hydrochloride (decomposes at lower temperatures) .

Activité Biologique

2,3-Diamino-6-methoxypyridine (C6H9N3O) is an organic compound that belongs to the pyridine family, characterized by the presence of two amino groups at the 2nd and 3rd positions and a methoxy group at the 6th position. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C6H9N3O

- Molecular Weight : 139.16 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group enhances lipophilicity, facilitating interaction with lipid membranes and improving cellular uptake.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. Specifically, it has been noted for its ability to inhibit kinases associated with tumor growth .

Case Studies

- Antifungal Activity : In a comparative study, derivatives similar to this compound were tested against fungal pathogens like Fusarium oxysporum and Rhizoctonia solani. The results indicated a substantial inhibitory effect on fungal growth, showcasing its potential as an antifungal agent .

- Toxicology Studies : Acute toxicity studies conducted on CF1 mice and Wistar rats revealed an LD50 of approximately 212.5 mg/kg for females and 187.5 mg/kg for males, indicating moderate toxicity levels . This information is crucial for assessing the safety profile of the compound in therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,3-Diaminopyridine | Lacks methoxy group | Less lipophilic; reduced activity |

| 2,6-Diamino-3-methoxypyridine | Different functional group positions | Varies in reactivity |

| 2,3-Diamino-5-methoxypyridine | Methoxy at different position | Altered properties |

Medicinal Chemistry

This compound serves as a valuable intermediate in synthesizing various pharmaceuticals. Its derivatives are explored for their potential use in drug development targeting specific biological pathways.

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its stability upon oxidation. Its ability to form colorants makes it significant in cosmetic formulations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-diamino-6-methoxypyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on stoichiometric ratios of precursors (e.g., halogenated pyridine derivatives and ammonia sources), reaction temperature (typically 80–120°C), and catalyst selection (e.g., palladium-based catalysts for amination). Recrystallization using polar solvents like ethanol or methanol can enhance purity to ≥95% . Monitoring intermediates via thin-layer chromatography (TLC) helps identify side products. Hydrochloride or dihydrochloride salt formation is recommended for stabilization, as these forms are commonly reported with purities up to 98% .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (using a gradient of ethyl acetate and hexane) effectively separates the target compound from byproducts. For higher purity, recrystallization in ethanol-water mixtures is advised . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can validate purity, especially for resolving positional isomers or amino-group tautomers .

Advanced Research Questions

Q. How do the amino and methoxy groups influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-donating methoxy group at position 6 directs electrophilic substitution to the meta position, while the amino groups at positions 2 and 3 act as nucleophilic sites. Kinetic studies under varying pH (e.g., using NaOH or KOH) reveal preferential substitution at the amino groups, forming derivatives like 2,3-dichloro-6-methoxypyridine. Competitive reactions can be minimized by controlling temperature (≤50°C) and using protecting groups (e.g., acetyl) for selective functionalization .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., amino proton signals at δ 5.2–6.8 ppm) may arise from tautomerism or solvent effects. Deuterated dimethyl sulfoxide (DMSO-d6) suppresses tautomeric exchange, sharpening signals. 2D NMR techniques (COSY, HSQC) clarify coupling patterns, while computational modeling (DFT at B3LYP/6-31G* level) predicts electronic environments consistent with observed shifts .

Q. What computational strategies are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) simulations using Gaussian or ORCA software can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. PubChem’s structural data (InChI key: GCVWQZUQWGOTKH-UHFFFAOYSA-N) provides a starting geometry for optimization. Solvent effects (e.g., water, ethanol) are incorporated via the polarizable continuum model (PCM). These models explain reactivity trends, such as nucleophilic attack at electron-deficient carbons adjacent to the methoxy group .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations in melting points (e.g., 180–220°C) often stem from impurities or polymorphic forms. Differential scanning calorimetry (DSC) under nitrogen can identify polymorph transitions. Consistency is achieved by standardizing recrystallization solvents (e.g., methanol for dihydrochloride salts) and verifying purity via elemental analysis (C, H, N ±0.3%) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Accelerated stability testing involves storing samples at 40°C/75% relative humidity (ICH guidelines). Degradation products are monitored via LC-MS, focusing on oxidative deamination (mass shift +16 Da) or methoxy group hydrolysis (mass shift -30 Da). Argon-filled vials and desiccants (silica gel) improve long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.